5-二甲基磷酰基-2H-苯并三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

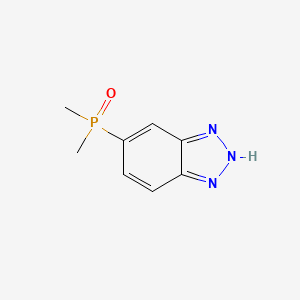

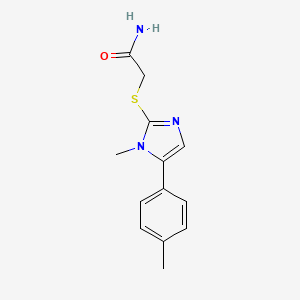

5-Dimethylphosphoryl-2H-benzotriazole is a chemical compound that is related to the benzotriazole family . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals .科学研究应用

Fate in Aquifers

苯并三唑(BTs)及其衍生物,如5-二甲基磷酰基-2H-苯并三唑,被认为是新兴污染物。一项研究突出了它们在城市含水层中的命运,强调了BTs转化为各种降解产物的过程。从污水管道泄漏被确定为主要来源,并发现具有较低水力导度的沉积物会导致BTs的暂时储存和转化条件。这一过程对地下水构成污染风险,可能被用作饮用水,表明需要监测和处理解决方案(Trček等,2018年)。

生物转化和污水处理中的去除

另一项研究关注了活性污泥中苯并三唑的生物转化,揭示了各种转化产物的形成。该研究还采用了化合物特异性同位素分析来了解降解过程中的初始反应。尽管部分降解,但在污水排放物中检测到了一些转化产物,表明需要改进污水处理策略以减轻环境影响(Huntscha et al., 2014)。

吸附技术用于去除

对苯并三唑及其衍生物通过新型纳米吸附剂如纳米Zn-Al-O(ZAO)的吸附动力学的研究显示出有希望的结果。这些吸附剂有效地从水中去除这些化合物,表明这是一种处理受污染水的可行方法。发现吸附过程主要由化学吸附驱动,表明在水处理设施中使用这种技术以减轻这些污染物的环境存在的潜力(Xu et al., 2014)。

在土壤环境中的持久性

一项研究调查了BTs和苯并三唑紫外线稳定剂在生物固体改良土壤中的出现和消失,发现这些化合物在土壤环境中持久存在,消失速率缓慢。这种持久性可能构成潜在的环境风险,表明需要监测和管理生物固体和土壤处理策略(Lai et al., 2014)。

作用机制

Target of Action

5-Dimethylphosphoryl-2H-benzotriazole, also known as (1H-Benzo[d][1,2,3]triazol-6-yl)dimethylphosphine oxide, is a derivative of benzotriazole . Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They are also known to act as corrosion inhibitors .

Mode of Action

Benzotriazole derivatives are known to form diverse non-covalent interactions, including π–π stacking interactions and hydrogen bonds, with their targets . These interactions can lead to changes in the function of the target molecules, resulting in the observed biological effects .

Biochemical Pathways

Benzotriazole derivatives have been found to impact a variety of biological processes, including plant growth regulation, choleretic activity, antibacterial activity, antiprotozoal activity, and antiviral activity .

Result of Action

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The action of 5-Dimethylphosphoryl-2H-benzotriazole may be influenced by various environmental factors. For instance, benzotriazole ultraviolet stabilizers (BUVs), which include benzotriazole derivatives, are used in various products to prevent yellowing and degradation . The presence of these compounds in the environment could potentially interfere with natural attenuation processes, such as photodegradation, thereby increasing the persistence of pollutants and the risk of exposure .

安全和危害

未来方向

属性

IUPAC Name |

5-dimethylphosphoryl-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N3OP/c1-13(2,12)6-3-4-7-8(5-6)10-11-9-7/h3-5H,1-2H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASWGSPMPBJFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC2=NNN=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N3OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2474321.png)

![4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2474326.png)

![1-[7a-(Pyrrolidine-1-carbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2474330.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2474335.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2474336.png)

![2,6-Diazaspiro[3.5]nonan-5-one hydrochloride](/img/structure/B2474342.png)

![1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474343.png)

![3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2474344.png)